

An In-depth Technical Guide to N,N-Dimethylsalicylamide: From Discovery to Application

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Compound of Interest

Compound Name: **2-hydroxy-N,N-dimethylbenzamide**

Cat. No.: **B162655**

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Introduction

N,N-Dimethylsalicylamide, also known by its IUPAC name **2-hydroxy-N,N-dimethylbenzamide**, is a member of the salicylamide class of compounds, characterized by a hydroxyl group ortho to a carboxamide group on a benzene ring. While its close analog, salicylamide, has been studied for its analgesic and antipyretic properties, N,N-dimethylsalicylamide has carved a distinct niche in the landscape of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this intriguing molecule, with a particular focus on its role as a versatile intermediate in the synthesis of contemporary pharmaceuticals. We will delve into its known biological activities, including its effects on hepatic microsomal enzymes, and provide detailed experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of N,N-dimethylsalicylamide.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethylsalicylamide is presented in the table below.

Property	Value	Source
IUPAC Name	2-hydroxy-N,N-dimethylbenzamide	
Synonyms	N,N-Dimethylsalicylamide, Salicyldimethylamide	
CAS Number	1778-08-1	
Molecular Formula	C ₉ H ₁₁ NO ₂	
Molecular Weight	165.19 g/mol	
Appearance	Solid	
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Soluble in polar solvents	

A Historical Perspective: The Discovery and Early Exploration

The first documented synthesis of N,N-dimethylsalicylamide appears in a 1955 publication by D.A. Kidd and J.A. King in *Nature*[1]. In this study, the compound was prepared and evaluated for its muscle-relaxing properties, alongside other N-substituted salicylamides. The findings indicated that N,N-dimethylsalicylamide possessed a lesser muscle-relaxing effect compared to the parent compound, salicylamide[1]. This early investigation, while not uncovering a direct therapeutic application, laid the groundwork for future exploration of this chemical entity.

Subsequent research in the latter half of the 20th century further characterized the physicochemical properties of N,N-dimethylsalicylamide. A notable 1981 study investigated the intramolecular hydrogen bonding of the lithium salt of N,N-dimethylsalicylamide in various solvents using NMR spectroscopy[2]. This research provided valuable insights into the conformational dynamics of the molecule, a critical aspect for understanding its reactivity and potential biological interactions. These foundational studies established N,N-

dimethylsalicylamide as a readily accessible and structurally interesting molecule, paving the way for its eventual use as a versatile building block in organic synthesis.

Synthesis and Characterization

The synthesis of N,N-dimethylsalicylamide can be achieved through several routes, with the most common being the acylation of dimethylamine with a salicylic acid derivative. A reliable and well-documented method involves the conversion of salicylic acid to salicyl-coenzyme A, which is then reacted with dimethylamine. This approach is efficient and yields the desired product in good purity.

Experimental Protocol: Synthesis from Salicylic Acid

This protocol is adapted from established methods for the synthesis of N,N-disubstituted benzamides[3].

Materials:

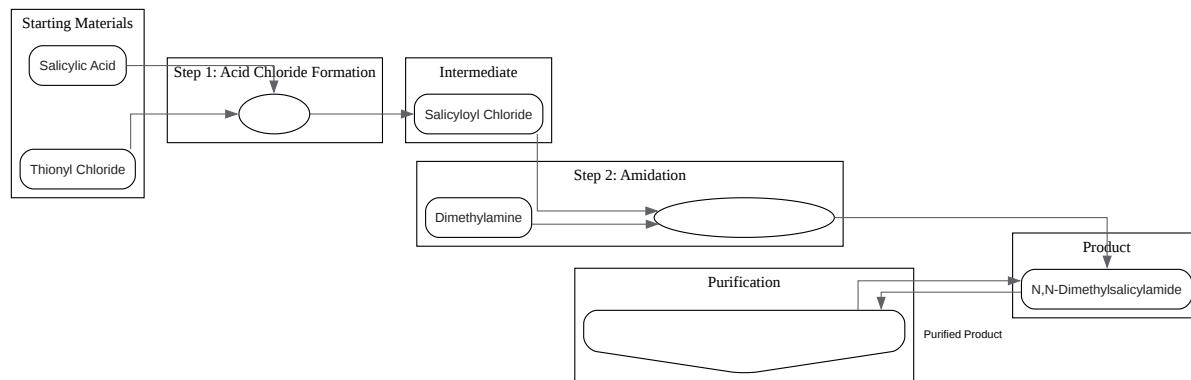
- Salicylic acid
- Thionyl chloride
- Dimethylamine (40% solution in water)
- Toluene
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Dichloromethane (CH_2Cl_2)
- Deionized water

Procedure:

- Formation of Salicyloyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend salicylic acid (1 equivalent) in an excess of thionyl chloride (3-5 equivalents). Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
- Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
- Amidation: Dissolve the crude salicyloyl chloride in an inert solvent such as toluene or dichloromethane. Cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of dimethylamine (2.5 equivalents) to the cooled salicyloyl chloride solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with dilute HCl, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N,N-dimethylsalicylamide.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized N,N-dimethylsalicylamide can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.



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Caption: Synthetic workflow for N,N-dimethylsalicylamide.

Pharmacology and Mechanism of Action

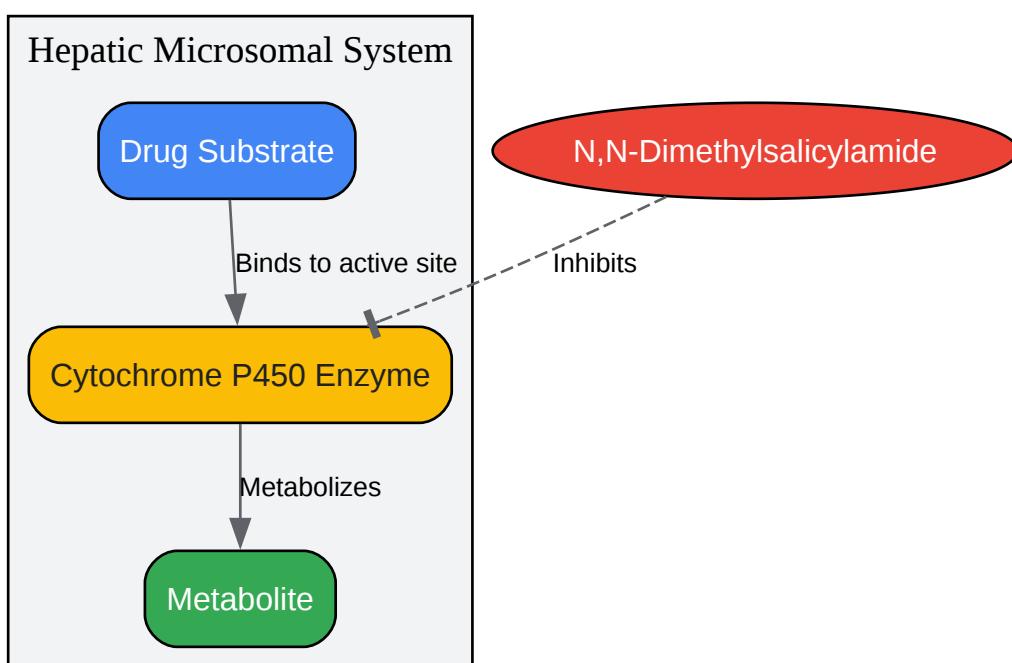
While not developed as a therapeutic agent itself, N,N-dimethylsalicylamide has been identified as a potent inhibitor of rat liver microsomes. This inhibitory activity is of significant interest in the context of drug metabolism and pharmacokinetics.

Inhibition of Hepatic Microsomal Enzymes

Hepatic microsomes contain a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition

of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered drugs and potentially leading to adverse effects.

The statement that N,N-dimethylsalicylamide is a "potent inhibitor" suggests that it can significantly reduce the metabolic activity of these enzymes. The precise mechanism of this inhibition, whether competitive, non-competitive, or mechanism-based, has not been extensively detailed in publicly available literature. However, it is plausible that the molecule interacts with the active site of one or more CYP isozymes, thereby preventing the metabolism of other substrates. Further research is warranted to elucidate the specific CYP enzymes inhibited by N,N-dimethylsalicylamide, the nature of the inhibition, and the corresponding IC_{50} values.



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Caption: Proposed mechanism of microsomal enzyme inhibition.

Applications in Drug Discovery and Development

The primary significance of N,N-dimethylsalicylamide in the pharmaceutical sciences lies in its utility as a chemical intermediate or building block in the synthesis of more complex and biologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl

group and a stable amide moiety, makes it an attractive starting point for the construction of diverse molecular scaffolds.

A notable example of its application is in the development of novel antagonists for the C-X-C chemokine receptor 2 (CXCR2)^[4]. In a 2018 study, "**2-hydroxy-N,N-dimethylbenzamide-1-yl**" was utilized as a key fragment in the design and synthesis of a library of compounds aimed at identifying new CXCR2 antagonists for the treatment of cancer metastasis^[4]. This demonstrates the value of N,N-dimethylsalicylamide in modern drug discovery programs, where its rigid, substituted phenyl ring can serve as a scaffold for elaborating pharmacophoric features.

Furthermore, its use as an intermediate for the synthesis of piperidones has been noted. Piperidone-containing structures are prevalent in a wide range of pharmaceuticals, further highlighting the indirect but crucial role of N,N-dimethylsalicylamide in medicinal chemistry.

Analytical Methodologies

The analysis of N,N-dimethylsalicylamide and its reaction products is typically performed using standard chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be readily developed for the quantification of N,N-dimethylsalicylamide. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of a modifier like formic acid to improve peak shape, is a suitable starting point. Detection can be achieved using a UV detector, as the aromatic ring of the molecule absorbs in the UV range.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable tools for the structural confirmation of N,N-dimethylsalicylamide. The ^1H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the N-methyl protons (as two singlets due to restricted rotation around the amide C-N bond at lower temperatures), and the phenolic hydroxyl proton. The ^{13}C NMR spectrum would display distinct resonances for the carbonyl carbon, the aromatic carbons, and the N-methyl carbons.

- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques that can be employed.

Safety and Toxicology

Specific toxicological data for N,N-dimethylsalicylamide is not extensively available in the public domain. However, based on the safety information for the closely related compound, N,N-diethylbenzamide, some potential hazards can be inferred. N,N-diethylbenzamide is classified as harmful if swallowed or in contact with skin and causes skin and eye irritation[5]. Therefore, it is prudent to handle N,N-dimethylsalicylamide with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. As with any chemical compound with limited toxicological data, a thorough risk assessment should be conducted before handling.

Conclusion

N,N-Dimethylsalicylamide, since its initial synthesis and biological evaluation in the mid-20th century, has evolved from a compound of minor therapeutic interest to a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis, coupled with its useful chemical handles, has secured its place as a key intermediate in the development of novel pharmaceutical agents. While its own biological activity, particularly its potent inhibition of hepatic microsomal enzymes, warrants further investigation, its primary contribution to the field of drug development is currently as a foundational scaffold for the creation of more complex and targeted therapeutics. This guide has provided a comprehensive overview of the current knowledge on N,N-dimethylsalicylamide, highlighting its journey from a historical curiosity to a relevant tool in the hands of today's drug discovery scientists.

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